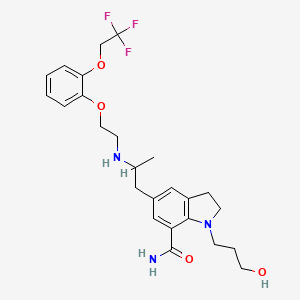

(Rac)-Silodosin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-hydroxypropyl)-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCPYILNMDWPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870072 | |

| Record name | 1-(3-Hydroxypropyl)-5-[2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160970-64-9, 160970-54-7 | |

| Record name | 2,3-Dihydro-1-(3-hydroxypropyl)-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160970-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Rac)-Silodosin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silodosin is a highly selective α1A-adrenoceptor antagonist utilized in the symptomatic treatment of benign prostatic hyperplasia (BPH). Marketed as a racemic mixture, its therapeutic effects are primarily attributed to the R(-)-enantiomer. This technical guide provides an in-depth exploration of the mechanism of action of (Rac)-Silodosin, focusing on its pharmacodynamics, receptor selectivity, downstream signaling pathways, and pharmacokinetics. Detailed summaries of quantitative data, experimental protocols for key assays, and visualizations of critical pathways are presented to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Benign prostatic hyperplasia is a prevalent condition in aging men, characterized by lower urinary tract symptoms (LUTS) that can significantly impact quality of life. The pathophysiology of BPH-associated LUTS involves both a static component, related to the enlarged prostate gland, and a dynamic component, resulting from increased smooth muscle tone in the prostate, bladder neck, and prostatic urethra. The contraction of this smooth muscle is predominantly mediated by α1A-adrenoceptors.[1][2]

Silodosin is a next-generation α1-adrenoceptor antagonist designed for high selectivity towards the α1A subtype.[3][4] This specificity allows for targeted relaxation of the lower urinary tract smooth muscle, thereby improving urinary flow and alleviating BPH symptoms, with a reduced propensity for cardiovascular side effects, such as orthostatic hypotension, which are associated with the blockade of α1B-adrenoceptors in blood vessels.[5][6] Clinically, Silodosin has demonstrated significant improvements in both voiding and storage symptoms associated with BPH, with a rapid onset of action.[7][8]

This guide delves into the molecular and physiological mechanisms underpinning the therapeutic efficacy of this compound.

Pharmacodynamics

The pharmacodynamic profile of Silodosin is defined by its potent and selective antagonism of α1A-adrenoceptors.

Receptor Selectivity and Affinity

This compound exhibits a markedly higher affinity for the α1A-adrenoceptor subtype compared to the α1B and α1D subtypes. The therapeutic efficacy of Silodosin is attributed to the (R)-enantiomer, while the (S)-enantiomer is considered an impurity.[9] This high selectivity is a key differentiator from earlier, less selective α1-blockers.[2]

Table 1: Binding Affinity (Ki) of Silodosin for Human α1-Adrenoceptor Subtypes

| Compound | α1A-AR (Ki, nM) | α1B-AR (Ki, nM) | α1D-AR (Ki, nM) | Selectivity Ratio (α1B/α1A) | Selectivity Ratio (α1D/α1A) | Reference(s) |

| Silodosin | 0.32 - 0.69 | 187 - 398 | 17 - 38 | 583 - 162 | 55.5 - 50 | [2][8] |

Note: Ki values and selectivity ratios can vary between studies due to different experimental conditions.

Functional Antagonism

In functional assays, Silodosin acts as a competitive antagonist, potently inhibiting noradrenaline-induced contractions in tissues where the α1A-adrenoceptor is the predominant subtype, such as the prostate, urethra, and bladder trigone.[10] Its antagonist activity is significantly lower in tissues with a higher prevalence of α1B (e.g., spleen) and α1D (e.g., thoracic aorta) adrenoceptors.[10]

Table 2: Functional Antagonist Potency (pA2 or pKb values) of Silodosin

| Tissue (Predominant Subtype) | Species | pA2 / pKb value | Reference |

| Prostate (α1A) | Rabbit | 9.60 | [10] |

| Urethra (α1A) | Rabbit | 8.71 | [10] |

| Bladder Trigone (α1A) | Rabbit | 9.35 | [10] |

| Spleen (α1B) | Rat | 7.15 | [10] |

| Thoracic Aorta (α1D) | Rat | 7.88 | [10] |

Downstream Signaling Pathway

α1-adrenoceptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, couple to Gq/11 proteins.[3] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), ultimately result in smooth muscle contraction.[11]

By competitively blocking the α1A-adrenoceptor, Silodosin inhibits this entire downstream signaling cascade, preventing the increase in intracellular calcium and subsequent smooth muscle contraction in the lower urinary tract.[1] This leads to muscle relaxation, a reduction in bladder outlet resistance, and an improvement in urinary flow.[2]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its oral absorption, extensive metabolism, and elimination.

Table 3: Pharmacokinetic Parameters of Silodosin

| Parameter | Value | Reference(s) |

| Absolute Bioavailability | ~32% | [1][12] |

| Time to Peak Plasma Concentration (Tmax) | ~2.6 hours | [1] |

| Plasma Protein Binding | ~97% | [1][13] |

| Apparent Volume of Distribution | 49.5 L | [1] |

| Elimination Half-life | ~13.3 hours | [1] |

| Metabolism | UGT2B7, Alcohol/Aldehyde Dehydrogenases, CYP3A4 | [1][12] |

| Main Metabolite | Silodosin glucuronide (KMD-3213G) | [1][12] |

| Excretion | ~54.9% in feces, ~33.5% in urine | [1] |

The primary metabolite, silodosin glucuronide (KMD-3213G), is pharmacologically active, although it possesses approximately one-eighth the binding affinity of the parent compound for the α1A-adrenoceptor.[12] It has a longer half-life of about 24 hours.[1]

Experimental Protocols

The characterization of Silodosin's mechanism of action relies on established in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary - CHO cells) stably transfected to express a specific human α1-adrenoceptor subtype (α1A, α1B, or α1D).[5]

-

Incubation: The cell membranes are incubated in a buffer solution with a constant concentration of a radiolabeled ligand (e.g., [3H]-prazosin) and varying concentrations of the unlabeled test compound (Silodosin).[7]

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.[7]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of Silodosin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]

Isolated Organ Bath Functional Assay

This assay measures the functional potency of an antagonist by assessing its ability to inhibit agonist-induced tissue contraction.

Methodology:

-

Tissue Preparation: Tissues rich in specific α1-adrenoceptor subtypes are isolated from experimental animals (e.g., rabbit prostate for α1A, rat thoracic aorta for α1D).[10]

-

Mounting: The tissue is mounted in a temperature-controlled (37°C) organ bath filled with an oxygenated physiological salt solution. One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractions.[14]

-

Experiment: After an equilibration period, the tissue is incubated with a specific concentration of Silodosin. A cumulative concentration-response curve is then generated by adding increasing concentrations of an agonist, such as noradrenaline.[1]

-

Data Analysis: The antagonist potency is quantified by determining the pA2 value from a Schild plot. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Structure-Activity Relationship and Clinical Implications

The high selectivity of Silodosin for the α1A-adrenoceptor is a direct result of its chemical structure. Cryo-electron microscopy studies have revealed that specific residues within the α1A-adrenoceptor, such as V185 and M292, interact with the trifluoroethoxy moiety of Silodosin, contributing to its subtype selectivity.[] This structural basis for selectivity translates into a targeted clinical effect.

By primarily targeting the α1A-adrenoceptors abundant in the prostate and bladder neck, Silodosin effectively alleviates the dynamic component of bladder outlet obstruction in BPH.[2] Its low affinity for α1B-adrenoceptors, which are prevalent in vascular smooth muscle, results in a lower incidence of blood pressure-related side effects compared to non-selective α1-blockers.[6]

Conclusion

The mechanism of action of this compound is centered on its potent and highly selective competitive antagonism of α1A-adrenoceptors, an effect primarily mediated by its R(-)-enantiomer. This selectivity, driven by specific molecular interactions, allows for targeted smooth muscle relaxation in the lower urinary tract, leading to effective relief of BPH symptoms. The favorable pharmacokinetic profile and the reduced impact on blood pressure underscore the clinical advantages of its targeted mechanism. This in-depth understanding of Silodosin's pharmacology provides a solid foundation for its clinical application and for the future development of even more refined therapies for lower urinary tract disorders.

References

- 1. dmt.dk [dmt.dk]

- 2. α1-Blockers in Men with Lower Urinary Tract Symptoms Suggestive of Benign Prostatic Obstruction: Is Silodosin Different? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silodosin, a novel selective alpha 1A-adrenoceptor selective antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacological profile of cloned and stably expressed alpha 1b-adrenoceptor in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Silodosin: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Management of benign prostatic hyperplasia with silodosin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Pharmacological Evaluation of Novel Silodosin-Based Arylsulfonamide Derivatives as α1A/α1D-Adrenergic Receptor Antagonist with Potential Uroselective Profile [mdpi.com]

- 11. Isolated organ baths | Animalab [animalab.eu]

- 12. researchgate.net [researchgate.net]

- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of (Rac)-Silodosin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physicochemical properties of (Rac)-Silodosin, a potent and selective alpha-1A adrenoceptor antagonist. The information presented herein is intended to support research, development, and formulation activities related to this active pharmaceutical ingredient (API). All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key analytical procedures.

General Information

This compound is a synthetic molecule used for the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2] Its therapeutic effect is achieved through the relaxation of smooth muscle in the prostate and bladder neck.[3]

| Identifier | Value |

| IUPAC Name | 1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1H-indole-7-carboxamide[2] |

| CAS Number | 160970-54-7[2] |

| Molecular Formula | C₂₅H₃₂F₃N₃O₄[2] |

| Molecular Weight | 495.53 g/mol [3] |

Physicochemical Properties

The physicochemical characteristics of a drug substance are critical determinants of its biopharmaceutical performance, including absorption, distribution, metabolism, and excretion (ADME).

Table 2.1: Core Physicochemical Data for this compound

| Property | Value | Reference |

| Melting Point | 105-109 °C | [4] |

| Boiling Point | 601.4 ± 55.0 °C (Predicted) | [5] |

| pKa (Strongest Basic) | 9.66 | - |

| logP | 3.05 | - |

| Appearance | White to pale yellowish-white powder[3] |

Table 2.2: Solubility Profile of this compound

| Solvent | Solubility | Reference |

| Water | Very slightly soluble | [3] |

| Acetic Acid | Very soluble | [3] |

| Methanol | Freely soluble | [3] |

| Ethanol | Freely soluble | [3] |

| N,N-dimethylformamide (DMF) | Freely soluble | [3] |

| 1-Octanol | Sparingly soluble | [3] |

| DMSO | ~25 mg/mL | [4] |

| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are essential for reproducibility and regulatory compliance.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of Silodosin can be determined using the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Preparation of Buffers: Prepare a series of aqueous buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8) according to standard pharmacopeial procedures.

-

Sample Preparation: Add an excess amount of this compound powder to a sealed flask containing a known volume of the respective buffer or solvent.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from each flask and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids. Dilute the filtrate with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

HPLC Analysis: Analyze the diluted samples using a validated reverse-phase HPLC method with UV detection.

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 270 nm

-

Quantification: Determine the concentration of Silodosin in the filtrate by comparing the peak area to a standard calibration curve.

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of Silodosin can be determined by potentiometric titration.

Protocol:

-

Instrument Calibration: Calibrate a pH meter using standard buffers of known pH.

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO due to its low aqueous solubility) to a known concentration (e.g., 0.01 M).

-

Titration: Titrate the Silodosin solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

logP Determination (HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be estimated using a reversed-phase HPLC method.

Protocol:

-

System Preparation: Use a C18 HPLC column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known logP values and determine their retention times.

-

Sample Analysis: Inject a solution of this compound and determine its retention time under the same chromatographic conditions.

-

Calculation: Create a calibration curve by plotting the known logP values of the standards against the logarithm of their capacity factors (k'). The capacity factor is calculated as k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the void time of the column. The logP of Silodosin is then determined by interpolation from this calibration curve.

Crystal Structure and Polymorphism

This compound is known to exist in multiple crystalline forms, or polymorphs.[3] Different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can impact the bioavailability and manufacturability of the drug product. Several polymorphic forms of Silodosin have been identified, including forms α, β, and γ, as well as more recently discovered forms δ and ε.[6][7][8]

Experimental Technique: X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique used to characterize the crystalline form of a solid material. The analysis involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is unique to a specific crystalline lattice.

General Protocol:

-

Sample Preparation: Gently grind a small amount of the this compound sample to a fine powder.

-

Instrument Setup: Place the powdered sample in a sample holder and mount it in the XRPD instrument.

-

Data Collection: Collect the diffraction pattern over a specified range of 2θ angles (e.g., 2° to 40°).

-

Data Analysis: Compare the obtained XRPD pattern with reference patterns of known polymorphs to identify the crystalline form of the sample.

Mechanism of Action and Signaling Pathway

Silodosin is a selective antagonist of the alpha-1A adrenergic receptor (α1A-AR), which is a G protein-coupled receptor (GPCR).[2] The blockade of this receptor in the smooth muscle of the prostate, bladder neck, and prostatic urethra leads to muscle relaxation and improvement of urinary flow.[3]

The signaling cascade initiated by the activation of the α1A-AR involves the Gq alpha subunit of the G protein.

Pathway Description:

-

Agonist Binding: Under normal physiological conditions, norepinephrine binds to and activates the α1A-adrenergic receptor.

-

Gq Protein Activation: This activation leads to a conformational change in the receptor, which in turn activates the associated Gq protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.

-

Phospholipase C (PLC) Activation: The activated Gα subunit stimulates the enzyme phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C.

-

Smooth Muscle Contraction: The elevated intracellular Ca²⁺ levels and activated PKC lead to a cascade of events that ultimately result in the contraction of smooth muscle cells.

-

Silodosin's Role: this compound, as a competitive antagonist, blocks the binding of norepinephrine to the α1A-adrenergic receptor, thereby inhibiting this entire signaling cascade and promoting smooth muscle relaxation.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Silodosin | C25H32F3N3O4 | CID 5312125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. formulationdiary.com [formulationdiary.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 160970-64-9 CAS MSDS (Silodosin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Crystalline forms of an active pharmaceutical ingredient - Patent 2474529 [data.epo.org]

- 7. EP2474529A1 - Crystalline forms of an active pharmaceutical ingredient - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Genesis of a Uroselective Agent: A Technical Guide to the Discovery and Synthesis of (Rac)-Silodosin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silodosin, a potent and selective α1A-adrenoceptor antagonist, has become a cornerstone in the symptomatic treatment of benign prostatic hyperplasia (BPH). Its development marked a significant advancement in urological pharmacology, offering improved uroselectivity and a favorable side-effect profile compared to its predecessors. This technical guide provides an in-depth exploration of the discovery and the synthetic history of racemic Silodosin, presenting a detailed overview of the seminal synthetic strategies, key experimental protocols, and associated quantitative data. Visualizations of Silodosin's signaling pathway and a representative synthetic workflow are included to facilitate a comprehensive understanding of its pharmacological action and chemical synthesis.

Discovery and Development

Silodosin was discovered and developed by the Japanese company Kissei Pharmaceutical Co., Ltd.[1][2]. It was first disclosed as a therapeutic agent for dysuria associated with BPH in European patent EP 0600675 and its corresponding US patent 5,387,603[3][4][5][6]. The driving force behind its development was the need for an α1-adrenoceptor antagonist with high selectivity for the α1A subtype, which is predominantly located in the prostate, urethra, and bladder trigone[1]. This high selectivity was sought to minimize the cardiovascular side effects, such as orthostatic hypotension, associated with less selective α-blockers that also antagonize α1B-adrenoceptors in blood vessels[7].

Clinical data has since demonstrated that Silodosin offers significant improvements in both voiding and storage symptoms associated with BPH, with a rapid onset of action[1]. The drug received its first marketing approval in Japan in May 2006 under the brand name Urief®[8]. It was later approved in the United States in October 2008 as Rapaflo® and in Europe in January 2010 as Urorec® or Silodyx™[9][10].

Mechanism of Action: A Targeted Approach

Silodosin's therapeutic effect stems from its high affinity and selectivity for the α1A-adrenergic receptor. By blocking these receptors in the smooth muscle of the lower urinary tract, it leads to muscle relaxation, a decrease in intraurethral pressure, and relief from the symptoms of BPH[1][11]. The signaling pathway initiated by the activation of α1A-adrenoceptors and the point of intervention by Silodosin are illustrated in the following diagram.

Synthetic Strategies for (Rac)-Silodosin

The synthesis of Silodosin is a multi-step process, and various approaches have been developed since its initial discovery. These routes often focus on the efficient construction of the chiral amine linkage and the functionalized indoline core. The following sections detail some of the key synthetic methodologies.

Original Synthesis Disclosed in Foundational Patents

The initial synthesis of Silodosin, as described in patents like US 5,387,603, laid the groundwork for future synthetic developments. A representative synthetic workflow based on early disclosures is presented below. This approach often involves the construction of the indoline core, followed by the introduction of the aminopropyl side chain and subsequent coupling with the phenoxyethyl moiety.

Key Synthetic Reactions and Experimental Protocols

Several key chemical transformations are central to the synthesis of Silodosin. The following provides a more detailed look at some of these critical steps, with representative experimental protocols drawn from the literature.

a) Friedel-Crafts Acylation: This reaction is often used to introduce the acyl side chain at the 5-position of the indoline ring.

-

Protocol: To a solution of 1-(3-benzoyloxypropyl)indoline in a suitable solvent such as dichloromethane, a Lewis acid catalyst (e.g., AlCl₃) is added at a reduced temperature (e.g., 0 °C). A solution of the appropriate acyl chloride (e.g., (R)-2-nitropropionyl chloride) is then added dropwise. The reaction is stirred for several hours and then quenched with water or a dilute acid solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified, typically by chromatography.

b) Diastereoselective Reductive Amination: This is a crucial step for establishing the stereocenter of the aminopropyl side chain.

-

Protocol: A ketone intermediate is reacted with a chiral amine (e.g., (R)-phenylglycinol) to form a diastereomeric mixture of imines or enamines. This mixture is then reduced in situ, often using a reducing agent like sodium borohydride or through catalytic hydrogenation. The resulting diastereomeric amines can then be separated by crystallization or chromatography. The chiral auxiliary is subsequently removed to yield the desired enantiomerically enriched amine[12].

c) Convergent Synthesis via Decarboxylative Cross-Coupling: More recent synthetic strategies have employed a convergent approach, which can improve overall efficiency. One such method involves a reductive decarboxylative cross-coupling reaction.

-

Protocol: An iodoindoline fragment is coupled with a chiral pool-derived fragment using a nickel catalyst, a ligand (e.g., a bipyridine derivative), and a reducing agent (e.g., zinc powder). The reaction is typically carried out in an aprotic polar solvent like DMF at an elevated temperature (e.g., 60 °C). This method avoids the need for resolution strategies or asymmetric hydrogenation followed by a Curtius rearrangement.

Quantitative Data from Synthetic Routes

The efficiency of a synthetic route is often measured by the yields of its individual steps and the overall yield. The table below summarizes representative quantitative data for key transformations in Silodosin synthesis as reported in various sources.

| Step | Reagents and Conditions | Yield (%) | Purity (%) | Reference |

| N-Alkylation of Indoline | 3-chloropropyl benzoate, K₂CO₃, KI, DMF | ~90 | >98 | [3] |

| Friedel-Crafts Acylation | (R)-2-nitropropionyl chloride, AlCl₃, CH₂Cl₂ | ~70-80 | - | [1] |

| Reductive Decarboxylative Cross-Coupling | NiI₂, ligand, Zn, LiBr, DMF, 60 °C | 45 | - | |

| Hydrolysis of Cyano Group to Amide | H₂O₂, K₂CO₃, water | 96.24 | >99 | |

| Overall Yield (11 steps from indoline) | Multi-step synthesis involving Cu(I)-catalyzed C-arylation and diastereoselective reductive amination | 10 | >99 | [12] |

| Purification of Crude Silodosin by Recrystallization | Ethyl acetate | 72 | 99.9 (e.e) | [8] |

Note: Yields and purities can vary significantly depending on the specific reaction conditions, scale, and purification methods employed. The data presented here are for illustrative purposes.

Conclusion

The discovery of Silodosin by Kissei Pharmaceutical represents a significant milestone in the management of benign prostatic hyperplasia. Its development was underpinned by a clear understanding of the role of α1A-adrenoceptors in the lower urinary tract, leading to a highly selective and effective therapeutic agent. The synthesis of this compound has evolved from linear sequences detailed in early patents to more convergent and efficient strategies. Key chemical transformations such as Friedel-Crafts acylation and various methods for stereoselective amine synthesis have been pivotal in its production. The continued exploration of novel synthetic routes by researchers and drug development professionals aims to further enhance the efficiency, cost-effectiveness, and environmental sustainability of Silodosin manufacturing, ensuring its continued availability to patients worldwide.

References

- 1. Synthesis method for key intermediate of silodosin - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN103554003A - Method for synthesizing silodosin - Google Patents [patents.google.com]

- 3. US20180111901A1 - Novel Intermediates, their Process And Use In Preparation of Selective a1-Adrenoceptor Antagonists, Silodosin - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. data.epo.org [data.epo.org]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. CN103396352A - Preparation method of Silodosin - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. air.unimi.it [air.unimi.it]

- 11. Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Silodosin synthesis - chemicalbook [chemicalbook.com]

Racemic Silodosin vs. Enantiomerically Pure Silodosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silodosin is a selective α1A-adrenoceptor antagonist utilized in the symptomatic treatment of benign prostatic hyperplasia (BPH). It is commercially available as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. The therapeutic efficacy of silodosin is primarily attributed to the (R)-enantiomer, which acts as a potent antagonist at α1A-adrenoceptors located in the prostate, bladder neck, and prostatic urethra. This antagonism leads to smooth muscle relaxation and relief of lower urinary tract symptoms (LUTS) associated with BPH. The (S)-enantiomer is generally considered an impurity.

This technical guide provides an in-depth comparison of racemic silodosin and its individual enantiomers, focusing on their pharmacological activity, pharmacokinetic profiles, and the methodologies used for their synthesis and analysis.

Pharmacology

Mechanism of Action and Receptor Selectivity

Silodosin exerts its therapeutic effect by blocking α1A-adrenoceptors, which are G-protein coupled receptors.[1] Activation of these receptors by endogenous catecholamines like norepinephrine leads to a signaling cascade involving the Gq heterotrimeric G-protein and phospholipase C (PLC).[1][2] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C.[1][2] The resulting increase in intracellular calcium in smooth muscle cells of the lower urinary tract leads to contraction and is implicated in the pathophysiology of BPH.

By antagonizing the α1A-adrenoceptor, silodosin inhibits this signaling pathway, leading to smooth muscle relaxation and improved urinary flow.[3]

Racemic silodosin exhibits high selectivity for the α1A-adrenoceptor subtype over the α1B- and α1D-subtypes.[4] This uroselectivity is clinically significant as α1B-adrenoceptors are predominantly found in blood vessels, and their blockade is associated with cardiovascular side effects such as orthostatic hypotension.[5] The high affinity of silodosin for the α1A-adrenoceptor subtype minimizes these cardiovascular adverse effects.[4][6]

Comparative Pharmacological Data

While it is established that the (R)-enantiomer is the active component, publicly available quantitative data directly comparing the binding affinities and functional activities of the individual (R)- and (S)-enantiomers against the racemic mixture is limited. The following table summarizes the available data for racemic silodosin.

| Parameter | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor | Selectivity (α1A vs. α1B) | Selectivity (α1A vs. α1D) |

| Binding Affinity (Ki, nM) for Racemic Silodosin | Data not specified | Data not specified | Data not specified | 162-fold higher for α1A[4] | 55-fold higher for α1A[4] |

| Functional Activity (pA2) for Racemic Silodosin | 9.60 (Rabbit Prostate)[7] | 7.15 (Rat Spleen)[7] | 7.88 (Rat Thoracic Aorta)[7] | - | - |

Pharmacokinetics

The pharmacokinetic properties of silodosin have been extensively studied in its racemic form.

Absorption, Distribution, Metabolism, and Excretion of Racemic Silodosin

-

Absorption: Silodosin is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) being approximately 2.6 hours.[3][8] The absolute bioavailability is about 32%.[3]

-

Distribution: Silodosin is highly bound to plasma proteins (approximately 97%).[3]

-

Metabolism: The major metabolite of silodosin is a glucuronide conjugate, KMD-3213G, which is pharmacologically active and has an extended half-life of about 24 hours.[3] Metabolism is primarily mediated by UGT2B7, alcohol dehydrogenase, aldehyde dehydrogenase, and CYP3A4.[3]

-

Excretion: Approximately 33.5% of the administered dose is recovered in the urine and 54.9% in the feces.[3] The elimination half-life of racemic silodosin is approximately 13.3 hours.[3]

Stereoselective Pharmacokinetics

Clinical Efficacy of Racemic Silodosin

Numerous clinical trials have demonstrated the efficacy and safety of racemic silodosin for the treatment of LUTS associated with BPH.

| Clinical Endpoint | Silodosin (8 mg once daily) | Placebo | Reference |

| Change in International Prostate Symptom Score (IPSS) | -6.4 to -10.6 | - | [9] |

| Improvement in Quality of Life (QoL) Score | Significant improvement vs. placebo | - | [10] |

| Responder Rate (≥25% decrease in IPSS) | 66.8% | 50.8% | [11] |

Silodosin has been shown to be at least as effective as tamsulosin in improving LUTS.[3][9] The most common adverse event associated with silodosin is retrograde or abnormal ejaculation.[6][10] Due to its high uroselectivity, the incidence of cardiovascular side effects like orthostatic hypotension is low.[6][10]

There are no known clinical trials that have evaluated the efficacy and safety of enantiomerically pure (R)-silodosin.

Experimental Protocols

Asymmetric Synthesis of (R)-Silodosin via Diastereomeric Crystallization

A common method for obtaining enantiomerically pure (R)-silodosin involves the resolution of a racemic intermediate via diastereomeric crystallization using a chiral resolving agent, such as (S)-mandelic acid.

Methodology:

-

Synthesis of Racemic Intermediate: A suitable racemic amine intermediate of silodosin is synthesized.

-

Diastereomeric Salt Formation: The racemic amine is dissolved in a suitable solvent (e.g., methanol) and treated with an equimolar amount of (S)-mandelic acid.

-

Crystallization: The solution is subjected to conditions that promote crystallization. Ultrasonication can be employed to enhance the rate of crystallization and improve the yield of the desired diastereomeric salt.

-

Isolation of Diastereomeric Salt: The crystallized diastereomeric salt of the (R)-amine and (S)-mandelic acid is isolated by filtration.

-

Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., aqueous sodium hydroxide) to neutralize the mandelic acid and liberate the free (R)-amine.

-

Extraction and Purification: The enantiomerically enriched (R)-amine is extracted with an organic solvent and purified.

-

Subsequent Synthetic Steps: The obtained (R)-amine is then used in the final steps to synthesize (R)-silodosin.

Enantioselective HPLC Analysis

The enantiomeric purity of silodosin can be determined using chiral High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-3 (250 mm × 4.6 mm, 3 μm).[12]

-

Mobile Phase: A mixture of n-heptane, ethanol, and diethylamine (e.g., 70:30:0.1, v/v/v).[12]

-

Flow Rate: Typically 1.0 mL/min.

-

Temperature: 35 °C.[12]

-

Detection: UV detection at a wavelength of 270 nm.

-

Procedure: A solution of the silodosin sample is injected into the HPLC system. The enantiomers are separated on the chiral column and their respective peak areas are used to determine the enantiomeric ratio and purity.

Radioligand Binding Assay for α1-Adrenoceptor Affinity

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human α1A-, α1B-, or α1D-adrenoceptor subtypes are prepared.

-

Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]-prazosin) and varying concentrations of the test compound (racemic silodosin, (R)-silodosin, or (S)-silodosin).

-

Separation of Bound and Free Ligand: The incubation is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Caption: Signaling pathway of the α1A-adrenoceptor and the inhibitory action of silodosin.

Caption: Experimental workflow for comparing racemic silodosin with its enantiomers.

Caption: Logical relationship between racemic silodosin and its enantiomers.

References

- 1. Silodosin therapy for lower urinary tract symptoms in men with suspected benign prostatic hyperplasia: results of an international, randomized, double-blind, placebo- and active-controlled clinical trial performed in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Focus on Silodosin: Pros and Cons of Uroselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Focus on Silodosin: Pros and Cons of Uroselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdspdb.unc.edu [pdspdb.unc.edu]

- 10. Synthesis and Pharmacological Evaluation of Novel Silodosin-Based Arylsulfonamide Derivatives as α1A/α1D-Adrenergic Receptor Antagonist with Potential Uroselective Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LC-ESI-MS/MS evaluation of forced degradation behaviour of silodosin: In vitro anti cancer activity evaluation of silodosin and major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

In-Vitro Pharmacological Profile of (Rac)-Silodosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro pharmacological properties of (Rac)-Silodosin, a potent and selective α1A-adrenoceptor antagonist. The information presented herein is intended to support research and development efforts by providing detailed data on its receptor binding affinity, functional antagonism, and the experimental methodologies used for its characterization.

Receptor Binding Affinity

This compound exhibits a high affinity and selectivity for the α1A-adrenoceptor subtype. The binding affinities, expressed as Ki values (in nM), for human recombinant α1-adrenoceptor subtypes are summarized in the table below. The data highlights the significantly greater affinity of Silodosin for the α1A subtype compared to the α1B and α1D subtypes.

| Compound | α1A-AR (Ki, nM) | α1B-AR (Ki, nM) | α1D-AR (Ki, nM) | Selectivity (α1B/α1A) | Selectivity (α1D/α1A) |

| This compound | 0.039 | 6.5 | 2.2 | 167 | 56 |

AR: Adrenoceptor

Functional Antagonism

The functional antagonist activity of this compound has been evaluated in various isolated tissue preparations where α1-adrenoceptors mediate contractile responses. The pA2 value, a measure of the antagonist's potency, further confirms its high selectivity for the α1A-adrenoceptor subtype.

| Tissue (Species) | Predominant α1-AR Subtype | Agonist | pA2 / pKb Value |

| Rabbit Prostate | α1A | Noradrenaline | 9.60 |

| Rabbit Urethra | α1A | Noradrenaline | 8.71 |

| Rabbit Bladder Trigone | α1A | Noradrenaline | 9.35 |

| Rat Spleen | α1B | Noradrenaline | 7.15 |

| Rat Thoracic Aorta | α1D | Noradrenaline | 7.88 |

Key Experimental Protocols

Radioligand Binding Assay for α1-Adrenoceptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for α1-adrenoceptor subtypes.

Materials:

-

Membrane preparations from cells expressing human recombinant α1A, α1B, or α1D-adrenoceptors.

-

[3H]-Prazosin (radioligand).

-

This compound (test compound).

-

Phentolamine (non-specific binding control).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

-

Binding buffer.

-

Membrane preparation (protein concentration to be optimized).

-

A fixed concentration of [3H]-Prazosin (typically at its Kd concentration).

-

Increasing concentrations of this compound or binding buffer (for total binding) or a high concentration of phentolamine (for non-specific binding).

-

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of Silodosin that inhibits 50% of the specific binding of [3H]-Prazosin) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Tissue Contractility Assay for Functional Antagonism

This protocol outlines the procedure for determining the pA2 value of this compound against noradrenaline-induced contractions in isolated tissue, such as the rabbit prostate.

Materials:

-

Isolated tissue (e.g., rabbit prostate strips).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isometric force transducer and data acquisition system.

-

Noradrenaline (agonist).

-

This compound (antagonist).

Procedure:

-

Tissue Preparation: Dissect and prepare tissue strips and mount them in the organ baths under a resting tension.

-

Equilibration: Allow the tissues to equilibrate for a period (e.g., 60-90 minutes), with periodic washing.

-

Control Response: Obtain a cumulative concentration-response curve for noradrenaline.

-

Antagonist Incubation: Wash the tissues and incubate them with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

Second Response Curve: In the presence of this compound, obtain a second cumulative concentration-response curve for noradrenaline.

-

Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.

-

Data Analysis:

-

Plot the logarithm of the agonist concentration versus the response for each concentration of the antagonist.

-

Perform a Schild regression analysis by plotting the log (concentration ratio - 1) against the negative logarithm of the antagonist concentration.

-

The pA2 value is the x-intercept of the Schild plot.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the in-vitro pharmacological profiling of this compound.

Caption: α1A-Adrenoceptor signaling pathway leading to smooth muscle contraction.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Workflow for determining the pA2 value of an antagonist.

The Decisive Chirality of Silodosin: A Technical Guide to its Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silodosin is a highly selective α1A-adrenoceptor antagonist widely prescribed for the symptomatic treatment of benign prostatic hyperplasia (BPH). Its therapeutic efficacy is intrinsically linked to its stereochemistry, with one enantiomer being responsible for the desired pharmacological activity while the other is considered an impurity. This technical guide provides an in-depth exploration of the stereochemical aspects of Silodosin, including the pharmacological importance of its chirality, methods for its enantioselective synthesis, and analytical techniques for stereoisomer differentiation.

The Significance of Chirality in Silodosin's Pharmacology

Silodosin possesses a single chiral center, leading to the existence of two enantiomers: (R)-Silodosin and (S)-Silodosin. The therapeutic effect of Silodosin is almost exclusively attributed to the (R)-enantiomer.[1] This stereoselectivity is a critical aspect of its drug profile, as the (S)-enantiomer is considered an impurity and its presence must be carefully controlled in the final drug product.[2]

The (R)-enantiomer of Silodosin is a potent antagonist of α1A-adrenoceptors, which are predominantly located in the smooth muscle of the prostate, bladder neck, and urethra.[3] By blocking these receptors, (R)-Silodosin induces smooth muscle relaxation, leading to an improvement in urinary flow and a reduction in the symptoms of BPH.[3][4]

Receptor Binding Affinity

The high uroselectivity of Silodosin is demonstrated by its significantly greater affinity for the α1A-adrenoceptor subtype compared to the α1B and α1D subtypes, which are more prevalent in blood vessels. This minimizes the risk of cardiovascular side effects such as orthostatic hypotension.[4][5][6][7]

| Adrenoceptor Subtype | Binding Affinity (Selectivity Ratio) | Reference |

| α1A | High (Baseline) | [4][6][7] |

| α1B | 162 to 583 times lower than α1A | [4][5][6][7] |

| α1D | 50 to 55.5 times lower than α1A | [4][6] |

Table 1: Relative binding affinity of Silodosin for α1-adrenoceptor subtypes.

While specific binding affinity data for the (S)-enantiomer is not extensively published, its classification as an impurity underscores its significantly lower or negligible pharmacological activity compared to the (R)-enantiomer. The focus of synthesis and analytical methods is on obtaining and quantifying the pure (R)-enantiomer.[1][2]

Stereoselective Synthesis of (R)-Silodosin

Ensuring the enantiomeric purity of Silodosin is a key challenge in its manufacturing. Several strategies have been developed to synthesize the desired (R)-enantiomer, primarily focusing on asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to create the chiral center with the desired (R)-configuration directly. One prominent method involves the catalytic hydrogenation of a prochiral precursor using a chiral catalyst.[8]

Experimental Protocol: Asymmetric Hydrogenation

A general procedure for the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid derivative to introduce the chiral center of Silodosin is as follows:

-

Precursor Synthesis: Synthesize the appropriate α,β-unsaturated carboxylic acid precursor to the chiral amine of Silodosin.

-

Catalyst Preparation: Prepare the chiral catalyst, for example, an Iridium complex with a chiral ligand like SIPHOX (a spiro-oxazoline phosphine ligand).[8]

-

Hydrogenation Reaction:

-

Dissolve the precursor and the chiral catalyst in a suitable solvent (e.g., methanol).

-

Pressurize the reaction vessel with hydrogen gas.

-

Maintain the reaction at a specific temperature and pressure for a defined period to allow for complete conversion.

-

Monitor the reaction progress using techniques like HPLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully release the hydrogen pressure.

-

Remove the solvent under reduced pressure.

-

Purify the resulting chiral carboxylic acid derivative using column chromatography.

-

-

Conversion to (R)-Silodosin: The purified chiral intermediate is then converted to (R)-Silodosin through a series of subsequent chemical transformations, such as a Curtius rearrangement to form the amine.[8]

Chiral Resolution

Chiral resolution separates a racemic mixture of a key intermediate into its individual enantiomers. A common technique is diastereomeric crystallization.

Experimental Protocol: Diastereomeric Crystallization

This method involves reacting the racemic amine intermediate of Silodosin with a chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated by crystallization.

-

Salt Formation:

-

Dissolve the racemic amine intermediate in a suitable solvent (e.g., methanol).

-

Add a solution of a chiral resolving agent, such as (S)-(+)-mandelic acid, to the mixture.[9]

-

-

Crystallization:

-

Allow the solution to cool slowly to induce crystallization of one of the diastereomeric salts. The application of ultrasound can sometimes enhance the crystallization process and improve the yield.[9]

-

The diastereomeric salt of the desired (R)-amine with the chiral resolving agent will preferentially crystallize out of the solution.

-

-

Isolation and Purification:

-

Filter the crystallized diastereomeric salt and wash it with a cold solvent.

-

The purity of the isolated diastereomer can be assessed by measuring its optical rotation and by chiral HPLC.

-

-

Liberation of the Free Amine:

-

Treat the purified diastereomeric salt with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the enantiomerically pure (R)-amine.

-

Extract the (R)-amine with an organic solvent and purify it further if necessary.

-

-

Conversion to (R)-Silodosin: The enantiomerically pure (R)-amine intermediate is then used in the subsequent steps to synthesize (R)-Silodosin.

Analytical Methods for Stereochemical Analysis

Accurate and reliable analytical methods are crucial for determining the enantiomeric purity of Silodosin. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique.

Experimental Protocol: Chiral HPLC

-

Column: A chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak AD-3, Chiralpak AS-H), is used.[2][10]

-

Mobile Phase: A normal-phase mobile phase is typically employed, consisting of a mixture of a non-polar solvent like n-heptane or n-hexane, an alcohol such as ethanol, and a small amount of an amine modifier like diethylamine (e.g., n-heptane-ethanol-diethylamine in a 70:30:0.1 v/v/v ratio).[2]

-

Sample Preparation: Dissolve a known amount of the Silodosin sample in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, allowing for their separation and quantification. The (S)-enantiomer typically elutes before the (R)-enantiomer.[2]

-

Quantification: The enantiomeric purity is determined by calculating the peak area of each enantiomer.

Visualizing Key Processes and Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the stereoisomers of Silodosin, a generalized workflow for its enantioselective synthesis, and its mechanism of action.

Conclusion

The stereochemistry of Silodosin is a cornerstone of its clinical success. The selective antagonism of the α1A-adrenoceptor by the (R)-enantiomer provides effective relief from the symptoms of BPH with a favorable side-effect profile. A thorough understanding of the stereoselective synthesis and analytical methods is paramount for ensuring the quality, safety, and efficacy of this important therapeutic agent. The information presented in this guide serves as a comprehensive resource for professionals in the field of drug development and research, highlighting the critical role of chirality in modern pharmacology.

References

- 1. CN114805170A - Preparation method of novel silodosin chiral intermediate - Google Patents [patents.google.com]

- 2. Enantio- and Chemo-Selective HPLC Analysis of Silodosin on an Amylose-Based Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Management of benign prostatic hyperplasia with silodosin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Silodosin: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 10. 씨티케이 - Enantiomeric Purity of Silodosin [ct-k.com]

(Rac)-Silodosin and Its Affinity for Alpha-1 Adrenoceptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Silodosin for alpha-1 (α₁) adrenoceptors. Silodosin is a potent and selective antagonist of the α₁ₐ-adrenoceptor subtype, which is predominantly found in the human prostate. This selectivity contributes to its efficacy in treating the signs and symptoms of benign prostatic hyperplasia (BPH) with a reduced risk of cardiovascular side effects. The clinically active form of Silodosin is the (R)-enantiomer. While the prompt specifically requested data for the racemic mixture, "(Rac)-Silodosin", the majority of published research focuses on the pharmacologically active (R)-enantiomer, referred to as Silodosin or KMD-3213. Data for the racemic mixture and the (S)-enantiomer are not as readily available in the scientific literature.

Data Presentation: Binding Affinity of (R)-Silodosin

The following table summarizes the quantitative data on the binding affinity of (R)-Silodosin for the human α₁-adrenoceptor subtypes. The data is primarily derived from radioligand binding assays.

| Compound | Receptor Subtype | Kᵢ (nM) | Selectivity Ratio (α₁ₐ vs. α₁ₑ) | Selectivity Ratio (α₁ₐ vs. α₁ₒ) | Reference |

| (R)-Silodosin (KMD-3213) | α₁ₐ | 0.036 | 583 | 56 | [1] |

| (R)-Silodosin (KMD-3213) | α₁ₑ | 21 | - | - | [1] |

| (R)-Silodosin (KMD-3213) | α₁ₒ | 2.0 | - | - | [1] |

| (R)-Silodosin | α₁ₐ | - | 162 | 55 | [2][3] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols

The binding affinity data presented above was primarily determined using radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.

Radioligand Binding Assay for α₁-Adrenoceptors

Objective: To determine the binding affinity (Kᵢ) of this compound and its enantiomers for human α₁ₐ, α₁ₑ, and α₁ₒ adrenoceptor subtypes.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells or other suitable host cells stably expressing the recombinant human α₁ₐ, α₁ₑ, or α₁ₒ adrenoceptor subtypes.

-

Radioligand: Typically [³H]-Prazosin, a non-subtype-selective α₁-adrenoceptor antagonist, is used. Alternatively, [³H]-KMD-3213 can be used for specifically studying the α₁ₐ subtype due to its high selectivity[4].

-

Test Compounds: this compound, (R)-Silodosin, and (S)-Silodosin.

-

Non-specific Binding Control: Phentolamine or another suitable α-adrenoceptor antagonist at a high concentration (e.g., 10 µM).

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl₂ (e.g., 5 mM).

-

Instrumentation: Scintillation counter, cell harvester.

Procedure:

-

Membrane Preparation:

-

Culture the specific cell line expressing one of the α₁-adrenoceptor subtypes to a sufficient density.

-

Harvest the cells and homogenize them in ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of approximately 0.1-0.5 mg/mL.

-

-

Competition Binding Assay:

-

Set up a series of assay tubes containing a fixed concentration of the radioligand (e.g., 0.1-0.5 nM [³H]-Prazosin).

-

Add increasing concentrations of the unlabeled test compound (e.g., this compound) to the tubes.

-

Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like phentolamine).

-

Add the prepared cell membranes to each tube to initiate the binding reaction.

-

Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is the dissociation constant of the radioligand for the receptor.

-

Mandatory Visualizations

Alpha-1 Adrenoceptor Signaling Pathway

This diagram illustrates the primary signaling cascade initiated by the activation of α₁-adrenoceptors.

Caption: The Gq-coupled signaling pathway of alpha-1 adrenoceptors.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the key steps involved in a typical radioligand binding assay to determine the binding affinity of a compound.

Caption: Workflow of a radioligand competition binding assay.

References

- 1. KMD-3213, a novel, potent, alpha 1a-adrenoceptor-selective antagonist: characterization using recombinant human alpha 1-adrenoceptors and native tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological analysis of the novel, selective alpha1-adrenoceptor antagonist, KMD-3213, and its suitability as a tritiated radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Exploratory Studies on (Rac)-Silodosin: A Technical Overview

Introduction

Silodosin is a selective α1A-adrenoceptor antagonist utilized for the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2][3][4] BPH is a common condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to bothersome lower urinary tract symptoms (LUTS).[3][5] Silodosin alleviates these symptoms by relaxing the smooth muscle of the prostate, bladder neck, and prostatic urethra.[1][3][4] This technical guide provides an in-depth overview of the initial exploratory studies on the racemic form of Silodosin, [(Rac)-Silodosin], covering its synthesis, pharmacological profile, and preclinical and early clinical findings.

Synthesis of this compound

The synthesis of Silodosin is a multi-step process. One common approach involves the synthesis of key intermediates, followed by their coupling to form the final compound. A representative synthetic pathway is the reductive decarboxylative cross-coupling method, which involves dissecting the molecule into two main fragments that are then unified.[6] This convergent strategy offers an economical route to the target molecule.[6] Another method involves the resolution of a racemic mixture to obtain the desired R-enantiomer.[7]

A general synthetic workflow can be visualized as follows:

Experimental Protocol: Convergent Synthesis

A convergent synthesis approach for Silodosin has been reported, which involves the coupling of an iodoindoline fragment with a chiral pool-derived fragment.[6]

-

Preparation of the Iodoindoline Fragment : Starting from indoline, a sequence of bromination, N-alkylation, and an Ullman-type iodination is performed to yield the iodoindoline intermediate.[6]

-

Preparation of the Chiral Amine Fragment : An appropriate alkyl halide is alkylated with a chiral amine, followed by Boc-protection, hydrolysis, and formation of a redox-active ester (RAE).[6]

-

Reductive Decarboxylative Cross-Coupling : The iodoindoline and the chiral RAE are coupled using a modified Weix's reductive decarboxylative coupling protocol to yield the Silodosin backbone.[6]

Pharmacological Profile

Pharmacodynamics

Silodosin is a selective antagonist of α1-adrenergic receptors, with a particularly high affinity for the α1A subtype.[4] These receptors are prevalent in the human prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra.[3] By blocking these α1A-adrenoceptors, Silodosin induces relaxation of the smooth muscle in these tissues, leading to improved urine flow and a reduction in BPH symptoms.[8] Its selectivity for the α1A-adrenoceptor is significantly higher than for the α1B and α1D subtypes, which is thought to contribute to its favorable cardiovascular safety profile.[1][3]

Table 1: Receptor Binding Affinity of Silodosin

| Receptor Subtype | Binding Affinity (IC50) | Selectivity Ratio (α1B/α1A) |

| α1A-Adrenoceptor | 2.7 nM | 640.1 |

| α1B-Adrenoceptor | - | - |

| α1D-Adrenoceptor | - | - |

| Data from a study on selective α1A-adrenergic receptor antagonists.[] |

The signaling pathway of the α1A-adrenoceptor and the mechanism of action of Silodosin are illustrated below.

Pharmacokinetics

The absolute bioavailability of orally administered Silodosin is approximately 32%.[3][4] It is extensively metabolized, primarily through glucuronidation (mediated by UGT2B7), as well as by alcohol and aldehyde dehydrogenases and CYP3A4.[4] The main metabolite, silodosin glucuronide, has about one-eighth the activity of the parent compound.[4]

Table 2: Pharmacokinetic Parameters of Silodosin

| Parameter | Value |

| Bioavailability | 32%[3][4] |

| Tmax | 2.6 ± 0.90 hours |

| Cmax | 61.6 ± 27.54 ng/mL |

| AUC | 373.4 ± 164.94 ng x hr/mL |

| Protein Binding | 96.6%[4] |

| Elimination Half-life | 13 ± 8 hours[4] |

| Excretion | 33.5% Renal, 54.9% Fecal[4] |

| Data from healthy male subjects after oral administration of 8 mg Silodosin once daily.[3] |

Preclinical Studies

In Vitro Studies

In vitro studies have demonstrated Silodosin's high selectivity for the lower urinary tract. In rabbit lower urinary tract tissues, Silodosin strongly antagonized noradrenaline-induced contractions.[10]

Experimental Protocol: Receptor Binding Assay

A typical receptor binding assay to determine the affinity of a compound like Silodosin for adrenergic receptors involves the following steps:

-

Membrane Preparation : Membranes are prepared from cells expressing the specific adrenoceptor subtype (e.g., α1A, α1B, α1D).

-

Radioligand Binding : The membranes are incubated with a specific radioligand that binds to the receptor of interest.

-

Competition Assay : Increasing concentrations of the test compound (Silodosin) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Separation and Counting : The bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured.

-

Data Analysis : The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the binding affinity (Ki).

Table 3: In Vitro Antagonistic Activity of Silodosin

| Tissue | pA2 / pKb Value |

| Rabbit Prostate | 9.60 |

| Rabbit Urethra | 8.71 |

| Rabbit Bladder Trigone | 9.35 |

| Rat Spleen | 7.15 |

| Rat Thoracic Aorta | 7.88 |

| Data from a study on noradrenaline-induced contractions in various tissues.[10] |

In Vivo Studies

In vivo studies in animal models have further supported the efficacy of Silodosin in the context of BPH. In a study on albino male rats, a Silodosin in situ-forming implant produced a marked drop in the prostatic index and a significant decrease in serum prostate-specific antigen (PSA) levels.[11]

Experimental Protocol: In Vivo Study in a Rat Model of BPH

-

Induction of BPH : BPH is induced in male rats, often through hormonal manipulation.

-

Treatment Administration : The rats are treated with the test compound (e.g., Silodosin implant) or a control.

-

Monitoring : Over a specified period, parameters such as prostate weight and serum PSA levels are monitored.

-

Histopathological Examination : At the end of the study, the prostate tissue is examined histopathologically to assess changes in cellular structure.

-

Pharmacokinetic Analysis : Blood samples are collected at various time points to determine the pharmacokinetic profile of the drug.

Table 4: In Vivo Efficacy of Silodosin in a Rat Model

| Parameter | Positive Control | Silodosin-Treated | Fold Change |

| Prostatic Index | - | - | 2.09-fold decrease |

| Serum PSA (ng/mL) | 0.345 ± 0.007 | 0.145 ± 0.015 | - |

| Data from an in vivo study in albino male rats.[11] |

Early Clinical Studies

Early clinical trials in humans have demonstrated the efficacy and safety of Silodosin for the treatment of LUTS associated with BPH. In a phase III randomized, placebo-controlled, double-blind study in Japanese men, Silodosin (4 mg twice daily) was shown to be superior to placebo in improving the International Prostate Symptom Score (IPSS) and Quality of Life (QoL) score.[12]

Table 5: Efficacy of Silodosin in a Phase III Clinical Trial

| Parameter | Silodosin (4 mg b.i.d.) | Tamsulosin (0.2 mg o.d.) | Placebo |

| Change in Total IPSS from Baseline | -8.3 | -6.8 | -5.3 |

| Change in QoL from Baseline | -1.7 | -1.4 | -1.1 |

| Data from a 12-week study in men with LUTS associated with BPH.[12] |

Another international, randomized, double-blind, placebo- and active-controlled clinical trial also showed that Silodosin was significantly superior to placebo in improving the total IPSS.[13]

Table 6: Responder Rates in a European Clinical Trial

| Treatment Group | Responder Rate (Total IPSS) |

| Silodosin | 66.8% |

| Tamsulosin | 65.4% |

| Placebo | 50.8% |

| Responder rates were significantly higher with Silodosin and tamsulosin than with placebo.[13] |

A pooled analysis of data from three registrational trials confirmed that Silodosin was significantly more effective than placebo in improving all IPSS-related parameters and maximum urinary flow rate (Qmax), regardless of the patients' age or baseline symptom severity.[14]

Conclusion

The initial exploratory studies on this compound have provided a solid foundation for its development as a therapeutic agent for BPH. The research has elucidated its synthesis, demonstrated its high selectivity for the α1A-adrenoceptor, and established its efficacy and safety profile through a combination of in vitro, in vivo, and early clinical studies. These foundational investigations have been instrumental in positioning Silodosin as a valuable treatment option for men with LUTS associated with BPH.

References

- 1. Silodosin for the treatment of benign prostatic hyperplasia: pharmacology and cardiovascular tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Silodosin synthesis - chemicalbook [chemicalbook.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Silodosin - Wikipedia [en.wikipedia.org]

- 5. tga.gov.au [tga.gov.au]

- 6. Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fabrication and Optimization of a Silodosin In Situ-Forming PLGA Implants for the Treatment of Benign Prostatic Hyperplasia: In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Silodosin, a new alpha1A-adrenoceptor-selective antagonist for treating benign prostatic hyperplasia: results of a phase III randomized, placebo-controlled, double-blind study in Japanese men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Silodosin therapy for lower urinary tract symptoms in men with suspected benign prostatic hyperplasia: results of an international, randomized, double-blind, placebo- and active-controlled clinical trial performed in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Individual patient data from registrational trials of silodosin in the treatment of non-neurogenic male lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH): subgroup analyses of efficacy and safety data - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Racemic Silodosin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of racemic silodosin, a selective alpha-1A adrenergic receptor antagonist. It is intended to serve as a technical resource, incorporating detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways and processes.

Pharmacodynamics

Silodosin's therapeutic effects in the treatment of benign prostatic hyperplasia (BPH) stem from its selective antagonism of alpha-1 adrenergic receptors, particularly the α1A subtype.[1][2][3][4]